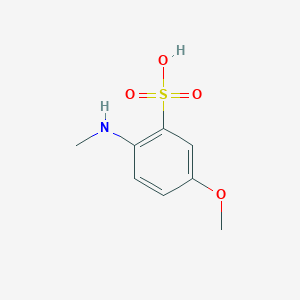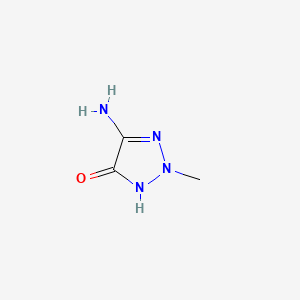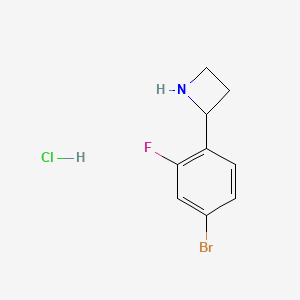
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a 2-methylpentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane can be achieved through several methods:
Alkylation of Cyclobutane: One common method involves the alkylation of cyclobutane with 2-methylpentyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Bromination: Another approach involves the bromination of 1-(2-methylpentyl)cyclobutane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. This is typically achieved using strong bases like potassium tert-butoxide.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, reflux conditions.
Elimination Reactions: Potassium tert-butoxide in dimethyl sulfoxide, elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is used in studies investigating its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane depends on its specific application:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Elimination Reactions: The compound undergoes deprotonation, leading to the formation of alkenes through the elimination of hydrogen bromide.
Oxidation: The compound is oxidized to form alcohols or ketones, involving the transfer of electrons and the formation of new oxygen-containing functional groups.
Comparación Con Compuestos Similares
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane can be compared with similar compounds such as:
1-(Bromomethyl)cyclobutane: Lacks the 2-methylpentyl group, leading to different reactivity and applications.
1-(Chloromethyl)-1-(2-methylpentyl)cyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and chemical properties.
1-(Bromomethyl)-1-(2-methylhexyl)cyclobutane: Similar structure but with a longer alkyl chain, affecting its physical and chemical properties.
Propiedades
Fórmula molecular |
C11H21Br |
|---|---|
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-(2-methylpentyl)cyclobutane |
InChI |
InChI=1S/C11H21Br/c1-3-5-10(2)8-11(9-12)6-4-7-11/h10H,3-9H2,1-2H3 |
Clave InChI |
BXFZZHFBRMQACB-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CC1(CCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)

![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)


![2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13488873.png)
![Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13488881.png)

![Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)





